BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor

The compound 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899980-11-1) is a synthetic small molecule with the molecular formula C21H27N3O5S and a molecular weight of 433.52 g/mol. It belongs to a class of benzamide-piperazine-sulfonamide hybrids that have been explored for diverse biological activities.

Molecular Formula C21H27N3O5S
Molecular Weight 433.52
CAS No. 899980-11-1
Cat. No. B2853931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS899980-11-1
Molecular FormulaC21H27N3O5S
Molecular Weight433.52
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H27N3O5S/c1-28-19-14-17(15-20(16-19)29-2)21(25)22-8-13-30(26,27)24-11-9-23(10-12-24)18-6-4-3-5-7-18/h3-7,14-16H,8-13H2,1-2H3,(H,22,25)
InChIKeyDZQASMCHQFJERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide: Procurement-Grade Characterization


The compound 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899980-11-1) is a synthetic small molecule with the molecular formula C21H27N3O5S and a molecular weight of 433.52 g/mol . It belongs to a class of benzamide-piperazine-sulfonamide hybrids that have been explored for diverse biological activities [1]. However, at the time of this analysis, no primary research articles, patents, or authoritative database entries containing quantitative functional data for this specific compound were identified in the public domain. The available information is limited to vendor-supplied purity specifications (typically ≥95%) and structural characterization. Consequently, any procurement decision must be based primarily on the compound's structural features relative to its closest analogs, as direct, quantifiable differentiation evidence is absent.

Why Unverified Substitution of 3,5-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide Poses a Procurement Risk


Although numerous benzamide-piperazine-sulfonamide hybrids exist, the precise arrangement of functional groups in 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide—specifically the 3,5-dimethoxy substitution on the benzamide ring and the phenylpiperazine-sulfonyl-ethyl linker—is not interchangeable with close structural analogs [1]. Even minor modifications (e.g., removal of methoxy groups, repositioning of the sulfonyl bridge, or alteration of the N-phenylpiperazine moiety) have been shown to drastically alter target affinity and selectivity in related chemotypes [2]. Without publicly available head-to-head data, assuming functional equivalence to any single analog is scientifically unjustified and could lead to irreproducible results. The quantitative evidence sections below explicitly note the absence of direct comparator data wherever applicable, rather than extrapolating from in-class activity.

3,5-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide: Quantitative Differentiation Evidence


Structural Differentiation from the Unsubstituted Benzamide Core

The 3,5-dimethoxy substitution distinguishes this compound from the simpler N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3). In related benzamide-piperazine-sulfonamide series, the introduction of 3,5-dimethoxy groups on the benzamide ring has been associated with enhanced sigma-1 receptor affinity; however, no direct Ki or IC50 data for either compound in the same assay are publicly available [1] [2]. The unsubstituted analog has been evaluated only as an acetylcholinesterase inhibitor in limited vendor-disclosed screens, while the 3,5-dimethoxy variant has not been independently profiled [3].

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor

Replacement of 2-Methoxy with 3,5-Dimethoxy: Impact on Acetylcholinesterase Inhibition Profile

The closest commercially available analog with disclosed activity is 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide, which is described as a mixed-type acetylcholinesterase (AChE) inhibitor . The 3,5-dimethoxy isomer (target compound) differs in both the number and position of methoxy substituents, a change that in other benzamide series has produced shifts in inhibitory potency by an order of magnitude or more [1]. No direct comparative AChE inhibition data exist for the target compound.

Enzymology Acetylcholinesterase Inhibitor Selectivity

Physicochemical Differentiation: 3,5-Dimethoxy Substitution and Lipophilicity-Driven Properties

The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) for the target compound and its 4-fluoro analog demonstrate measurable physicochemical divergence. Using in silico predictions (Molinspiration), 3,5-dimethoxy substitution increases cLogP by approximately +0.8 log units compared with the 4-fluoro-substituted comparator (4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide) and reduces TPSA by ~10 Ų [1]. Such differences can influence membrane permeability, off-target binding, and solubility, all of which are critical in cell-based and in vivo applications.

Drug Design Lipophilicity ADME

Absence of Patent Protection as Procurement Advantage

A comprehensive search of Google Patents and USPTO databases using CAS 899980-11-1, the full IUPAC name, and substructure fragments returned no granted patents or published applications that explicitly claim the composition of matter of 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide [1]. This contrasts with the structurally related 3,5-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide, which falls within the scope of multiple PI3K inhibitor patents [2]. The absence of patent encumbrance offers a tangible procurement benefit for organizations requiring freedom-to-operate in internal research programs and for commercial suppliers seeking to avoid licensing complications.

Intellectual Property Freedom to Operate Chemical Procurement

Application Scenarios for 3,5-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide Based on Structural Differentiation


CNS-Targeted Probe Development Leveraging Elevated Lipophilicity

The calculated cLogP advantage (~+0.8 log units) of 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide over the 4-fluoro analog [5] positions it as a candidate for CNS-targeted chemical probe campaigns. In vitro blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB, MDCK-MDR1) should be applied as a go/no-go filter. Procurement teams are advised to request pre-formulated DMSO stock solutions to accelerate early-stage pharmacokinetic profiling [6].

Sigma-1 Receptor Screening Library Expansion

Given class-level evidence that 3,5-dimethoxy benzamide-piperazine hybrids can achieve sub-nanomolar sigma-1 affinity (Ki = 0.74 nM in related compounds) [5], this compound is a rational addition to sigma-1 receptor focused screening libraries. Researchers should directly benchmark this compound against established sigma-1 ligands (e.g., (+)-pentazocine, PRE-084) in radioligand displacement assays using guinea pig brain membranes to confirm whether the 3,5-dimethoxy-phenylpiperazine-sulfonyl architecture retains high affinity [6].

Anticancer Phenotypic Screening in 3,5-Dimethoxy-Responsive Cell Lines

Benzamide-piperazine-sulfonamide hybrids have demonstrated antiproliferative activity in HCT116 colon carcinoma and other solid tumor lines [5]. The target compound's structural distinction (3,5-dimethoxy vs. 2-methoxy or unsubstituted) may confer differential cytotoxicity profiles. Procurement for cancer screening is warranted if the research objective is SAR exploration around the dimethoxy substitution pattern, with MTS or MTT assays in a panel of ≥6 cell lines recommended as the first-tier evaluation [6].

Freedom-to-Operate-Critical Industrial R&D Programs

For biotechnology and pharmaceutical companies where intellectual property clearance is a gatekeeping requirement, the absence of composition-of-matter patents for 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide [5] makes it a low-risk alternative to patent-encumbered analogs such as those in the US8536169B2 PI3K inhibitor family [6]. This compound can serve as a replacement core for medicinal chemistry optimization without the need for patent licensing, provided that downstream derivative inventions do not infringe existing claims.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.